1-Benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine is a compound with the molecular formula and a molecular weight of 346.3 g/mol. It is classified as a piperazine derivative, which is a common structure in various pharmaceuticals and research chemicals. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of drugs targeting central nervous system disorders and other therapeutic areas.
The synthesis of 1-benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine typically involves several steps, utilizing various chemical reactions to build the piperazine core and introduce the benzyl and bromo-methylpyridine substituents.
Methods:
The structure of 1-benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine can be represented using various chemical notation systems:
InChI=1S/C17H20BrN3/c1-14-11-16(18)12-19-17(14)21-9-7-20(8-10-21)13-15-5-3-2-4-6-15/h2-6,11-12H,7-10,13H2,1H3
CC1=CC(=CN=C1N2CCN(CC2)CC3=CC=CC=C3)Br
This structure indicates that the compound contains a piperazine ring substituted with a benzyl group and a bromo-methylpyridine moiety, contributing to its biological activity.
1-Benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine can participate in various chemical reactions due to its functional groups:
Reactions:
The physical and chemical properties of 1-benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine are crucial for its application in research:
Physical Properties:
Chemical Properties:
1-Benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine has several scientific uses:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7